molecular formula C8H5BrClFO B2445418 3-Bromo-2-fluoro-5-methylbenzoyl chloride CAS No. 1499840-13-9

3-Bromo-2-fluoro-5-methylbenzoyl chloride

Cat. No.: B2445418
CAS No.: 1499840-13-9
M. Wt: 251.48
InChI Key: HHWSLVGBHIQKAW-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-5-methylbenzoyl chloride ( 1499840-13-9) is a high-purity, research-grade chemical reagent with the molecular formula C₈H₅BrClFO and a molecular weight of 251.48 g/mol . This compound serves as a versatile and multifunctional synthetic building block in organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. Its molecular structure incorporates three key reactive sites: an acid chloride group, which allows for facile acylation reactions with nucleophiles to form amides and esters; a bromine atom that enables metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille); and a fluorine atom that can influence the electronic properties and metabolic stability of the target molecule . This unique combination makes it an invaluable intermediate for constructing complex, disubstituted aromatic systems. Researchers utilize this compound to introduce the 3-bromo-2-fluoro-5-methylbenzoyl motif into larger molecules, a structure often explored in the synthesis of biologically active compounds and advanced materials. SAFETY AND HANDLING: This compound is classified as Corrosive and carries the GHS hazard statement H314: "Causes severe skin burns and eye damage" . Appropriate personal protective equipment, including gloves, goggles, and a faceshield, is mandatory. Precautionary measures include using corrosion-resistant equipment (P280) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses, if present (P305+P351+P338) . The UN number is 3265 and it is assigned to Packing Group II for corrosive substances . Please Note: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It must not be used for personal, human, or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-fluoro-5-methylbenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO/c1-4-2-5(8(10)12)7(11)6(9)3-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWSLVGBHIQKAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)F)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1499840-13-9
Record name 3-bromo-2-fluoro-5-methylbenzoyl chloride
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Synthetic Routes to 3 Bromo 2 Fluoro 5 Methylbenzoyl Chloride and Precursors

Precursor Synthesis: Methodologies for 3-Bromo-2-fluoro-5-methylbenzoic Acid

The synthesis of the essential precursor, 3-bromo-2-fluoro-5-methylbenzoic acid, hinges on the precise installation of bromo, fluoro, methyl, and carboxylic acid groups onto an aromatic ring. This is achieved through carefully controlled reactions that manage the regioselectivity of each substitution.

Regioselective Halogenation Approaches for Fluorinated Toluene (B28343) Derivatives

The regiochemistry of aromatic halogenation is governed by the directing effects of the substituents already present on the aromatic ring. In the case of synthesizing the target precursor, a key challenge lies in introducing a bromine atom at a specific position relative to the existing fluorine and methyl groups. The spatial confinement of reactant molecules, for instance within carbon nanotubes, has been shown to drastically affect the regioselectivity of aromatic halogenation reactions. rsc.org

Starting with a fluorinated toluene derivative, such as 2-fluoro-5-methyltoluene, the directing effects of both the fluorine and methyl groups must be considered. Fluorine is an ortho-, para-director, while the methyl group is also an ortho-, para-director. The desired substitution pattern requires bromination at the 3-position, which is ortho to the fluorine atom and meta to the methyl group. The directing influence of the fluorine atom would facilitate this specific substitution. The use of specific brominating agents and catalysts is crucial to achieve the desired isomer with high selectivity, avoiding the formation of other brominated byproducts.

Introduction of Methyl and Carboxylic Acid Functionalities onto Halogenated Aromatic Scaffolds

An alternative synthetic strategy involves starting with a halogenated aromatic compound and subsequently introducing the methyl and carboxylic acid groups. For instance, a synthetic route could begin with a bromo-fluoro-aniline derivative. The Sandmeyer reaction provides a versatile method for converting an amino group into a variety of other functionalities. google.com

One potential pathway begins with 2-fluoro-5-bromoaniline. The introduction of the methyl group could be achieved through various methods, followed by the conversion of the aniline (B41778) to the carboxylic acid. A more direct route may involve starting with 2-methyl-3-amino-5-bromobenzoic acid methyl ester, where a diazotization reaction followed by a Balz-Schiemann type reaction could introduce the fluorine atom. google.com The final step in this sequence would be the hydrolysis of the ester to yield the desired carboxylic acid.

The following table outlines a conceptual synthetic pathway based on these principles:

StepStarting MaterialReagentsProductReaction Type
12-Amino-5-bromotolueneAcetic Anhydride2-Acetamido-5-bromotolueneProtection
22-Acetamido-5-bromotolueneFluorinating Agent (e.g., Selectfluor)3-Bromo-2-fluoro-5-methylacetanilideElectrophilic Fluorination
33-Bromo-2-fluoro-5-methylacetanilideH₂SO₄, NaNO₂, H₂O3-Bromo-2-fluoro-5-methylanilineDeprotection/Rearrangement
43-Bromo-2-fluoro-5-methylaniline1. NaNO₂, H₂SO₄2. CuCN, KCN3-Bromo-2-fluoro-5-methylbenzonitrileSandmeyer Reaction
53-Bromo-2-fluoro-5-methylbenzonitrileH₂SO₄, H₂O, Heat3-Bromo-2-fluoro-5-methylbenzoic AcidHydrolysis

Conversion of 3-Bromo-2-fluoro-5-methylbenzoic Acid to the Acyl Chloride

The transformation of a carboxylic acid into an acyl chloride is a fundamental reaction in organic synthesis, as acyl chlorides are highly reactive intermediates for forming amides, esters, and other derivatives. pearson.comchemistrysteps.com Thionyl chloride and oxalyl chloride are the most common reagents for this purpose, primarily because their byproducts are gaseous, which simplifies product purification. chemguide.co.ukyoutube.com

Oxalyl Chloride-Mediated Transformations for Acyl Chloride Formation

The reaction of a carboxylic acid with oxalyl chloride is a mild and efficient method for producing acyl chlorides. The reaction is typically performed in an inert solvent, such as dichloromethane (B109758) (CH₂Cl₂), and is often catalyzed by a catalytic amount of N,N-dimethylformamide (DMF). orgsyn.orgresearchgate.net The DMF catalyst reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active electrophilic species that reacts with the carboxylic acid.

The primary advantage of this method is that the byproducts, carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl), are all gases that can be easily removed from the reaction mixture. youtube.com This often results in a high-purity crude product that may not require extensive purification. orgsyn.org

Thionyl Chloride-Based Synthetic Protocols

Thionyl chloride (SOCl₂) is another widely used reagent for converting carboxylic acids to acyl chlorides. chemistrysteps.comchemguide.co.uk The reaction can be carried out with or without a solvent. researchgate.netresearchgate.net When a solvent is used, common choices include toluene or dichloromethane. The reaction is often heated to reflux to ensure completion. google.com

The reaction with thionyl chloride is: R-COOH + SOCl₂ --> R-COCl + SO₂ + HCl

Similar to oxalyl chloride, the byproducts are sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are gaseous and readily removed. chemguide.co.ukyoutube.com This simplifies the work-up procedure, which typically involves removing the excess thionyl chloride by distillation. google.comgoogle.com

Optimization of Reaction Conditions for High Purity and Yield

Achieving high purity and yield in the synthesis of 3-bromo-2-fluoro-5-methylbenzoyl chloride requires careful control over several reaction parameters. Anhydrous conditions are critical, as acyl chlorides are highly reactive towards water and will hydrolyze back to the carboxylic acid. researchgate.net

Key optimization parameters are summarized in the table below:

ParameterOxalyl Chloride MethodThionyl Chloride MethodRationale
Stoichiometry A slight excess (e.g., 1.2-1.5 equivalents) of oxalyl chloride is common. orgsyn.orgresearchgate.netA slight to large excess of thionyl chloride can be used; it can also serve as the solvent. google.comresearchgate.netEnsures complete conversion of the starting carboxylic acid.
Catalyst A catalytic amount of DMF is typically required. orgsyn.orgresearchgate.netOften requires no catalyst, but pyridine (B92270) or DMF can be used to accelerate the reaction. youtube.comThe catalyst forms a more reactive intermediate, speeding up the reaction rate, especially for less reactive acids.
Temperature Often performed at room temperature. researchgate.netTypically requires heating/refluxing for several hours. google.comresearchgate.netProvides the necessary activation energy for the reaction to proceed to completion.
Solvent Inert solvents like dichloromethane (CH₂Cl₂) or dichloroethane are preferred. orgsyn.orgresearchgate.netCan be run neat or in solvents like toluene. google.comresearchgate.netThe solvent must be dry and inert to both the reagents and the product.
Work-up Removal of solvent and excess reagent in vacuo. orgsyn.orgExcess thionyl chloride is removed by distillation, often under reduced pressure. google.comEfficient removal of volatile byproducts and excess reagents is crucial for obtaining a pure product.

By carefully controlling these conditions, it is possible to synthesize this compound in high yield and purity, ready for use in subsequent synthetic steps without extensive purification.

Reactivity Profile and Mechanistic Investigations of 3 Bromo 2 Fluoro 5 Methylbenzoyl Chloride

Nucleophilic Acyl Substitution Reactions of 3-Bromo-2-fluoro-5-methylbenzoyl chloride

General Principles and Electrophilic Nature of Acyl Chlorides

Acyl chlorides, including this compound, are among the most reactive derivatives of carboxylic acids. youtube.com Their high reactivity stems from the potent electrophilic character of the carbonyl carbon. This electrophilicity is amplified by the inductive effect of both the carbonyl oxygen and the chlorine atom, which withdraw electron density from the carbon atom. The chlorine atom, being a highly effective leaving group, further enhances the compound's reactivity. libretexts.org The chloride ion (Cl⁻) is a weak base, making it stable upon departure. youtube.com

The fundamental mechanism for the reactions of acyl chlorides is nucleophilic acyl substitution. libretexts.orglibretexts.org This process typically occurs via a two-step addition-elimination mechanism. libretexts.org Initially, a nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral alkoxide intermediate. libretexts.org In the subsequent step, the carbonyl group is reformed by the elimination of the leaving group, which in this case is the chloride ion. libretexts.orglibretexts.org This sequence results in the net substitution of the chloride with the incoming nucleophile. libretexts.org Due to the excellent leaving group ability of chloride, the energy barrier for the elimination step is low, contributing to the high reaction rates observed with acyl chlorides. libretexts.org

Kinetic and Mechanistic Studies of Substitution Processes

While specific kinetic and mechanistic studies for this compound are not extensively documented in publicly available literature, the reactivity can be inferred from the general principles governing nucleophilic acyl substitution. The rate of these reactions is significantly influenced by the electronic and steric properties of the substituents on the benzoyl ring.

The substituents on the aromatic ring of this compound—bromo, fluoro, and methyl groups—play a crucial role in modulating the electrophilicity of the carbonyl carbon.

Electronic Effects: The bromo and fluoro substituents are electron-withdrawing groups due to their high electronegativity. This inductive effect increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate.

Steric Effects: The presence of substituents at the ortho position (the 2-fluoro group) can introduce steric hindrance. This can potentially slow down the rate of reaction by impeding the approach of the nucleophile to the carbonyl carbon.

Detailed mechanistic investigations would likely involve computational studies and experimental kinetics to precisely quantify the impact of these substituents on the reaction pathway and the stability of the tetrahedral intermediate.

Transition Metal-Catalyzed Cross-Coupling Reactions Utilizing this compound

Palladium-Catalyzed Acylations (e.g., Stille, Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. nih.gov While the aryl bromide portion of this compound is a typical substrate for reactions like Suzuki-Miyaura and Stille coupling, the acyl chloride group can also participate in specific palladium-catalyzed acylations to form ketones. nih.govresearchgate.net

In a typical Suzuki-Miyaura reaction, an organoboron compound couples with an organic halide. nih.govnih.gov Although less common than using the aryl bromide moiety, conditions can be optimized to involve the acyl chloride. A variation known as the Suzuki-Miyaura acylation would involve the coupling of an organoboronic acid with the acyl chloride to yield a ketone. The catalytic cycle generally involves oxidative addition of the acyl chloride to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the ketone product and regenerate the catalyst. mdpi.com

The table below outlines a generalized scheme for such a reaction.

Reaction NameCoupling PartnersCatalyst SystemProduct Type
Suzuki-Miyaura Acylation This compound + Arylboronic acidPd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Diaryl or Aryl-alkyl Ketone
Stille Acylation This compound + OrganostannanePd(0) catalyst (e.g., Pd(PPh₃)₄)Diaryl or Aryl-alkyl Ketone

Nickel-Catalyzed Carboacylation and Related Transformations

Nickel catalysis has emerged as a cost-effective and efficient alternative for various cross-coupling reactions. researchgate.net A notable application is the three-component 1,2-carboacylation of alkenes, which can utilize acyl chlorides like this compound as the acylation agent. mdpi.comsemanticscholar.org

This transformation involves the simultaneous addition of an alkyl group (from an alkyl halide) and an acyl group (from the acyl chloride) across the double bond of an alkene. semanticscholar.org The reaction is typically catalyzed by a nickel complex, often in the presence of a reductant. researchgate.netsemanticscholar.org This method offers a direct route to complex ketones containing new quaternary carbon centers under relatively mild conditions. researchgate.net

A general representation of this reaction is shown below:

Reactants: An alkene, an alkyl bromide (as the carbo- source), and this compound (as the acyl source).

Catalyst System: A nickel salt (e.g., NiBr₂·DME), a ligand (e.g., a bipyridine derivative), and a reducing agent (e.g., zinc powder). semanticscholar.org

Product: A β-alkylated ketone, where the 3-bromo-2-fluoro-5-methylbenzoyl group has been added to one carbon of the former double bond and the alkyl group to the other.

These nickel-catalyzed methods are advantageous due to their operational simplicity, the ready availability of the starting materials, and broad substrate applicability. researchgate.netmdpi.com Mechanistic studies suggest the involvement of radical pathways in this cascade reaction. semanticscholar.org

Chemoselectivity in the Presence of Multiple Halogen Substituents

The reactivity of this compound is dominated by the highly electrophilic acyl chloride functional group. In the presence of multiple halogen substituents on the aromatic ring, the primary site of reaction for most nucleophilic attacks is the carbonyl carbon of the acyl chloride. The carbon-chlorine bond of the acyl chloride is significantly more labile than the carbon-bromine and carbon-fluorine bonds on the aromatic ring under typical acylation conditions.

The electronic properties of the halogen and methyl substituents on the benzene (B151609) ring modulate the reactivity of the acyl chloride group. The fluorine atom at position 2 exerts a strong electron-withdrawing inductive effect (-I), which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The bromine atom at position 3 also contributes an electron-withdrawing inductive effect, albeit weaker than fluorine. Conversely, the methyl group at position 5 has an electron-donating inductive effect (+I) and a hyperconjugative effect, which slightly counteracts the deactivating effects of the halogens.

This electronic interplay results in a finely tuned reactivity profile. The primary chemoselective event in reactions involving nucleophiles is the substitution at the acyl chloride moiety, leaving the aryl-halogen bonds intact. For instance, in reactions like hydrolysis, aminolysis, or esterification, the nucleophile will selectively attack the carbonyl carbon, leading to the displacement of the chloride ion. wikipedia.org This high degree of chemoselectivity is a cornerstone of its utility in organic synthesis, allowing for the introduction of the 3-bromo-2-fluoro-5-methylbenzoyl group without disturbing the halogenation pattern on the aromatic ring.

Table 1: Influence of Substituents on the Relative Electrophilicity of the Carbonyl Carbon in Benzoyl Chloride Derivatives
CompoundKey SubstituentsNet Electronic Effect on Carbonyl CarbonPredicted Relative Reactivity toward Nucleophiles
4-Nitrobenzoyl chloride-NO₂ (Strongly Electron-Withdrawing)Strongly Increased ElectrophilicityVery High
This compound-F, -Br (Electron-Withdrawing), -CH₃ (Electron-Donating)Increased ElectrophilicityHigh
Benzoyl chlorideNoneBaselineModerate
4-Methylbenzoyl chloride-CH₃ (Electron-Donating)Slightly Decreased ElectrophilicityLower
4-Methoxybenzoyl chloride-OCH₃ (Strongly Electron-Donating)Decreased ElectrophilicityLow

Electrophilic Aromatic Acylation: Friedel-Crafts Reactions with this compound

The Friedel-Crafts acylation is a paramount reaction involving this compound, utilized for attaching the 3-bromo-2-fluoro-5-methylbenzoyl group to an aromatic substrate. wikipedia.org This reaction proceeds through an electrophilic aromatic substitution mechanism, where the benzoyl chloride derivative, activated by a Lewis acid, generates a potent electrophile that attacks a second aromatic ring. libretexts.org The resulting products are functionalized aryl ketones, which are valuable intermediates in the synthesis of more complex molecules.

Generation and Role of Acylium Cation Intermediates

The cornerstone of the Friedel-Crafts acylation mechanism is the formation of a highly reactive acylium ion. numberanalytics.comscience-revision.co.uk This electrophilic species is generated when this compound reacts with a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). numberanalytics.com The Lewis acid coordinates to the chlorine atom of the acyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage.

This cleavage results in the formation of the 3-bromo-2-fluoro-5-methylbenzoyl acylium cation and a complex anion (e.g., AlCl₄⁻). numberanalytics.comnumberanalytics.com The acylium ion is a powerful electrophile due to the positive charge on the carbonyl carbon. fiveable.me It is also stabilized by resonance, with the positive charge delocalized onto the oxygen atom. byjus.com This resonance stabilization is significant because it prevents the carbocation rearrangements that often plague Friedel-Crafts alkylation reactions, leading to a single, predictable acylated product. science-revision.co.ukbyjus.com The acylium ion then acts as the key electrophile, attacking the electron-rich aromatic ring of the substrate to form a new carbon-carbon bond. numberanalytics.com

Mechanistic Insights into Lewis Acid-Mediated Acylations

Lewis acids are indispensable catalysts in Friedel-Crafts acylation, playing a crucial role in activating the acyl chloride. numberanalytics.comorganic-chemistry.org The mechanism begins with the coordination of the Lewis acid (e.g., AlCl₃) to the carbonyl oxygen or, more commonly accepted, the chlorine atom of the this compound. masterorganicchemistry.comiitk.ac.in This interaction weakens the C-Cl bond, making the carbonyl carbon significantly more electrophilic and culminating in the formation of the acylium cation intermediate. iitk.ac.in

The choice of Lewis acid can influence the reaction's efficiency. Strong Lewis acids like AlCl₃ are highly effective and widely used. Other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃) can also be employed, with their catalytic activity varying. organic-chemistry.orgiitk.ac.inresearchgate.net

A key mechanistic feature of this reaction is the amount of Lewis acid required. Unlike many catalytic processes, Friedel-Crafts acylation often necessitates a stoichiometric amount, or even a slight excess, of the Lewis acid. organic-chemistry.org This is because the ketone product formed is also a Lewis base and can form a stable complex with the Lewis acid catalyst. masterorganicchemistry.comorganic-chemistry.org This complexation deactivates the catalyst, preventing it from participating in further reaction cycles. An aqueous workup is required at the end of the reaction to hydrolyze this complex and liberate the final aryl ketone product.

Table 3: Common Lewis Acids in Friedel-Crafts Acylation and Relative Activity
Lewis AcidFormulaRelative Catalytic ActivityNotes
Aluminum chlorideAlCl₃Very HighMost common and effective catalyst; requires stoichiometric amounts.
Ferric chlorideFeCl₃HighEffective and less expensive alternative to AlCl₃.
Boron trifluorideBF₃ModerateOften used as a gas or in an etherate complex (BF₃·OEt₂).
Zinc chlorideZnCl₂Moderate to LowMilder catalyst, useful for sensitive substrates.
Titanium tetrachlorideTiCl₄HighStrong Lewis acid, can be used for various acylations.

Strategic Applications of 3 Bromo 2 Fluoro 5 Methylbenzoyl Chloride As a Synthetic Building Block

Construction of Functionalized Ketone and Amide Derivatives

The acyl chloride functionality of 3-bromo-2-fluoro-5-methylbenzoyl chloride serves as a powerful electrophile, readily undergoing reactions with nucleophiles to form stable carbon-carbon and carbon-nitrogen bonds. This reactivity is harnessed in the synthesis of a variety of ketone and amide derivatives.

Synthesis of Novel Aromatic and Heterocyclic Ketones

The preparation of aromatic ketones often involves the Friedel-Crafts acylation reaction, a classic method for forming a carbon-carbon bond between an acyl group and an aromatic ring. In this context, this compound can be reacted with various aromatic and heterocyclic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the corresponding diaryl or aryl heteroaryl ketones. For instance, the synthesis of substituted benzophenones, a common motif in medicinal chemistry, can be achieved through this method. A similar transformation has been documented in the synthesis of (5-bromo-2-chloro-phenyl)-(4-fluoro-phenyl)-methanone, highlighting the utility of halogenated benzoyl chlorides in such reactions. google.com

The synthesis of heterocyclic ketones can also be envisioned through intramolecular cyclization reactions of appropriately substituted derivatives of this compound. By introducing a nucleophilic center at a suitable position on a side chain attached to the benzoyl group, subsequent cyclization can lead to the formation of various heterocyclic ring systems containing a ketone functionality.

Table 1: Examples of Potential Aromatic Ketones Synthesized from this compound

Aromatic Substrate Product
Benzene (B151609) (3-Bromo-2-fluoro-5-methylphenyl)(phenyl)methanone
Toluene (B28343) (3-Bromo-2-fluoro-5-methylphenyl)(p-tolyl)methanone
Anisole (3-Bromo-2-fluoro-5-methylphenyl)(4-methoxyphenyl)methanone
Thiophene (3-Bromo-2-fluoro-5-methylphenyl)(thiophen-2-yl)methanone

This table is illustrative and based on established Friedel-Crafts acylation reactions.

Preparation of Substituted Benzamides and Related Amides

The reaction of this compound with primary or secondary amines is a straightforward and efficient method for the synthesis of substituted benzamides. This amidation reaction typically proceeds under mild conditions and often results in high yields of the desired products. The resulting N-substituted-3-bromo-2-fluoro-5-methylbenzamides are valuable compounds in their own right, with potential applications in various fields of chemical research. The existence of compounds such as 3-bromo-2-fluoro-5-methylbenzamide (B2672446) and 5-bromo-2-fluoro-N-methylbenzamide in chemical databases suggests their synthetic accessibility from the corresponding benzoyl chloride. uni.lubldpharm.com

A general procedure for the synthesis of N-substituted benzamides involves the slow addition of the benzoyl chloride to a solution of the amine in the presence of a base to neutralize the hydrochloric acid byproduct. A variety of amines can be employed, leading to a diverse library of benzamide (B126) derivatives.

Table 2: Representative Substituted Benzamides from this compound

Amine Product
Ammonia 3-Bromo-2-fluoro-5-methylbenzamide
Methylamine 3-Bromo-2-fluoro-N,5-dimethylbenzamide
Aniline (B41778) 3-Bromo-2-fluoro-5-methyl-N-phenylbenzamide
Morpholine (3-Bromo-2-fluoro-5-methylphenyl)(morpholino)methanone

This table is illustrative and based on standard amidation reactions.

Role in the Synthesis of Complex Organic Architectures

Beyond the direct formation of ketones and amides, this compound serves as a crucial intermediate in the assembly of more complex organic molecules. Its strategically placed functional groups allow for sequential and selective transformations, enabling the construction of intricate molecular frameworks.

Integration into Multi-Step Synthesis Pathways

The utility of halogenated aromatic compounds as intermediates is well-established in the synthesis of pharmaceuticals and agrochemicals. For instance, 5-bromo-2-fluorobenzeneboronic acid, a derivative of a structurally similar compound, is a key intermediate in the synthesis of non-ester pyrethroid insecticides. google.com Similarly, 5-bromo-1,3-dichloro-2-fluoro-benzene is a precursor for the preparation of various pesticidal compounds. google.com These examples underscore the potential of this compound and its derivatives to be integrated into multi-step synthetic routes for the creation of high-value molecules.

A hypothetical multi-step synthesis could involve an initial reaction at the acyl chloride group to form an amide, followed by a cross-coupling reaction at the bromine position, and finally, a nucleophilic substitution at the fluorine position to introduce further complexity and functionality into the molecule.

Derivatization and Further Functionalization via the Bromine and Fluorine Moieties

The bromine and fluorine atoms on the aromatic ring of this compound derivatives provide valuable opportunities for further molecular elaboration through various cross-coupling and substitution reactions.

The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions include:

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties. soton.ac.ukrsc.org

Buchwald-Hartwig Amination: Reaction with amines to form arylamines. researchgate.netresearchgate.net

These transformations allow for the introduction of a wide range of substituents at the 3-position of the benzene ring, significantly increasing the molecular diversity accessible from this building block.

The fluorine atom, while generally less reactive than bromine in palladium-catalyzed cross-coupling reactions, can participate in nucleophilic aromatic substitution (SNA) reactions, particularly when the aromatic ring is activated by electron-withdrawing groups. beilstein-journals.orgnih.gov The presence of the carbonyl group (in the form of a ketone or amide) can provide some activation for such substitutions. This allows for the introduction of nucleophiles such as alkoxides, thiolates, and amines at the 2-position, providing a complementary method for functionalization.

Table 3: Potential Derivatization Reactions of 3-Bromo-2-fluoro-5-methylbenzoyl Derivatives

Reaction Type Reagent Functional Group Introduced
Suzuki Coupling Arylboronic acid Aryl group
Sonogashira Coupling Terminal alkyne Alkynyl group
Buchwald-Hartwig Amination Amine Amino group
Nucleophilic Aromatic Substitution Alkoxide Alkoxy group

This table provides examples of potential functionalization reactions.

Advanced Characterization Techniques and Computational Modeling for 3 Bromo 2 Fluoro 5 Methylbenzoyl Chloride

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methodologies are fundamental in confirming the identity and elucidating the structural details of 3-Bromo-2-fluoro-5-methylbenzoyl chloride. Each technique provides unique information that, when combined, offers a complete picture of the molecular architecture.

NMR spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The aromatic region will display two distinct signals for the two non-equivalent aromatic protons. The proton ortho to the methyl group and meta to the bromine will likely appear as a doublet, while the proton ortho to the bromine and meta to the carbonyl chloride group will also be a doublet, with potential further splitting due to coupling with the fluorine atom. The methyl protons will present as a singlet, typically in the range of 2.3-2.5 ppm.

¹³C NMR: The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule. The carbonyl carbon is expected to have a characteristic chemical shift in the range of 160-170 ppm. The aromatic carbons will show distinct signals, with their chemical shifts influenced by the attached substituents (Br, F, CH₃, COCl). The carbon attached to the fluorine will exhibit a large coupling constant in the ¹³C spectrum. The methyl carbon will have a signal in the aliphatic region, typically around 20-25 ppm.

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence and environment of the fluorine atom. A single resonance is expected for the fluorine atom on the aromatic ring. The chemical shift will be indicative of its electronic environment, and the signal will likely be split into a multiplet due to coupling with the neighboring aromatic protons.

Predicted NMR Data for this compound:

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
¹H
Aromatic H (position 4)7.8 - 8.0dJ(H-H) ≈ 2-3 Hz
Aromatic H (position 6)7.5 - 7.7dJ(H-F) ≈ 5-8 Hz, J(H-H) ≈ 2-3 Hz
Methyl H2.4 - 2.6s
¹³C
C=O165 - 170s
C-Br115 - 120dJ(C-F) ≈ 20-25 Hz
C-F158 - 162dJ(C-F) ≈ 240-260 Hz
C-CH₃140 - 145qJ(C-H) ≈ 6-8 Hz
C-COCl130 - 135dJ(C-F) ≈ 15-20 Hz
Aromatic CH (position 4)135 - 140dJ(C-H) ≈ 160-170 Hz
Aromatic CH (position 6)125 - 130ddJ(C-H) ≈ 160-170 Hz, J(C-F) ≈ 5-10 Hz
CH₃20 - 22qJ(C-H) ≈ 125-130 Hz
¹⁹F
Aromatic F-110 to -120m

Note: These are predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary.

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, the IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the acyl chloride group. researchgate.net This band is typically found at a higher wavenumber compared to other carbonyl compounds due to the electron-withdrawing effect of the chlorine atom. The spectrum will also feature absorption bands for the C-halogen bonds (C-Br, C-Cl, and C-F), although these can sometimes be in the fingerprint region and harder to assign definitively. libretexts.orglibretexts.org Aromatic C-H and C=C stretching and bending vibrations will also be present. uhcl.edu

Predicted IR Absorption Bands for this compound:

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium
C=O Stretch (Acyl Chloride)1815 - 1775Strong
Aromatic C=C Stretch1600 - 1450Medium to Weak
C-F Stretch1250 - 1100Strong
C-Cl Stretch850 - 550Medium
C-Br Stretch690 - 515Medium

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which can be used to confirm the elemental composition and molecular formula of the compound. uni.lu The fragmentation pattern observed in the mass spectrum gives valuable information about the molecule's structure. For this compound, the molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). docbrown.info

Common fragmentation pathways for this molecule would likely include:

Loss of Cl: Cleavage of the C-Cl bond to form a benzoyl cation.

Loss of CO: Subsequent loss of a carbonyl group from the benzoyl cation.

Loss of Br: Cleavage of the C-Br bond.

Benzylic cleavage: Loss of the entire benzoyl chloride group.

Predicted HRMS Fragmentation Data for this compound (C₈H₅BrClFO):

Fragment IonPredicted m/zComments
[M]⁺249.9196Molecular ion with characteristic isotopic pattern for Br and Cl.
[M-Cl]⁺214.9538Loss of the chlorine atom.
[M-COCl]⁺186.9587Loss of the carbonyl chloride group.
[M-Br]⁺170.0034Loss of the bromine atom.

Quantum Chemical and Computational Approaches

Computational chemistry provides a theoretical framework to understand and predict the properties of molecules, complementing experimental data.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net For this compound, DFT calculations can be employed to:

Optimize Molecular Geometry: Predict bond lengths, bond angles, and dihedral angles in the molecule's most stable conformation.

Calculate Electronic Properties: Determine the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). The MEP can identify regions of the molecule that are electron-rich (susceptible to electrophilic attack) or electron-poor (susceptible to nucleophilic attack). The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and chemical reactivity.

Predict Spectroscopic Data: DFT can be used to calculate theoretical NMR chemical shifts and IR vibrational frequencies, which can then be compared with experimental data for validation.

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.gov For this compound, MD simulations can be utilized to:

Explore Conformational Space: While the aromatic ring is largely planar, the benzoyl chloride group has rotational freedom. MD simulations can explore the different possible conformations and their relative energies.

Study Intermolecular Interactions: In a condensed phase (liquid or solid), MD simulations can model how molecules of this compound interact with each other. This can provide insights into properties like packing in the solid state and solvation in different solvents. These simulations can reveal the nature and strength of non-covalent interactions, such as halogen bonding and π-π stacking, which can influence the material's bulk properties.

In-Depth Computational Analysis of this compound Reactions Remains an Unexplored Area of Research

A comprehensive review of scientific literature and computational chemistry databases reveals a significant gap in the study of this compound, particularly concerning the computational modeling of its reaction energetics and transition states. Despite the importance of acyl chlorides in organic synthesis and the power of computational methods to elucidate reaction mechanisms, specific theoretical studies on this substituted benzoyl chloride derivative are not publicly available at this time.

Acyl chlorides are a class of highly reactive compounds that serve as crucial intermediates in the synthesis of esters, amides, and other carbonyl derivatives. The reactivity of these compounds is significantly influenced by the electronic and steric effects of the substituents on the benzene (B151609) ring. In the case of this compound, the presence of a bromine atom, a fluorine atom, and a methyl group at specific positions is expected to modulate the electrophilicity of the carbonyl carbon and influence the stability of reaction intermediates and transition states.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the intricacies of chemical reactions. Such studies can provide detailed insights into reaction pathways, activation energies, and the geometries of transition states, offering a level of detail that is often difficult to obtain through experimental methods alone. For a compound like this compound, computational modeling could illuminate how the interplay of the inductive and resonance effects of the bromo, fluoro, and methyl substituents governs its reactivity towards various nucleophiles.

A typical computational study on the reaction of an acyl chloride would involve modeling its interaction with a nucleophile, such as water (hydrolysis), an alcohol (alcoholysis), or an amine (aminolysis). Researchers would map out the potential energy surface of the reaction to identify the minimum energy pathway from reactants to products. This would involve calculating the energies of the reactants, the tetrahedral intermediate formed during nucleophilic attack, the transition states connecting these species, and the final products.

The data generated from these calculations would be invaluable for understanding the reaction mechanism, predicting reaction rates, and explaining the regioselectivity and stereoselectivity of the reaction. For instance, the calculated activation energy would provide a quantitative measure of the reaction barrier, while the geometry of the transition state would reveal the precise arrangement of atoms at the peak of this barrier.

However, a thorough search of existing research literature indicates that such computational studies have not yet been performed or published for this compound. While there is a wealth of computational research on the reactions of simpler acyl chlorides like benzoyl chloride, and on the effects of single substituents, the specific combination of bromo, fluoro, and methyl groups in this particular arrangement has not been the subject of a detailed theoretical investigation.

The absence of this data precludes a detailed discussion on the specific reaction energetics and transition states for reactions involving this compound. The scientific community would benefit from future computational studies in this area to further enhance the understanding of structure-reactivity relationships in substituted benzoyl chlorides. Such research would not only be of academic interest but could also have practical implications for the optimization of synthetic routes involving this and related compounds.

Q & A

Q. What are the standard synthetic routes for preparing 3-Bromo-2-fluoro-5-methylbenzoyl chloride, and how are intermediates purified?

  • Methodological Answer : A common approach involves halogenation of a pre-functionalized toluene derivative. For example, bromination and fluorination can be introduced sequentially using reagents like N-bromosuccinimide (NBS) and Selectfluor™, followed by Friedel-Crafts acylation with phosgene or oxalyl chloride to form the benzoyl chloride moiety .
  • Key Steps :

Methylation of the benzene ring via alkylation.

Directed ortho-metalation (DoM) to introduce bromine and fluorine.

Acylation under anhydrous conditions (e.g., AlCl₃ catalyst).

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from dichloromethane/hexane mixtures is used to isolate intermediates. Purity is confirmed via HPLC (≥95%) .

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine-induced deshielding at C2, bromine splitting patterns) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., expected m/z for C₈H₅BrClFO).
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to prevent inhalation of volatile acyl chloride vapors .
  • Spill Management : Neutralize spills with sodium bicarbonate or dry sand; avoid water due to hydrolysis reactivity .

Advanced Research Questions

Q. How do bromine and fluorine substituents influence the electronic properties and reactivity of the benzoyl chloride group?

  • Methodological Answer :
  • Electron-Withdrawing Effects : Fluorine (σₚ = +0.78) and bromine (σₚ = +0.23) decrease electron density at the carbonyl carbon, enhancing electrophilicity and reactivity toward nucleophiles (e.g., amines, alcohols) .
  • Computational Insights : DFT calculations (e.g., B3LYP/6-31G*) show reduced LUMO energy at the acyl chloride group, facilitating nucleophilic attack .
  • Experimental Validation : Compare reaction rates with non-halogenated analogs using kinetic studies (e.g., SN2 displacement with pyridine) .

Q. What strategies minimize side reactions (e.g., hydrolysis or dimerization) during synthetic applications?

  • Methodological Answer :
  • Anhydrous Conditions : Use molecular sieves or inert gas (N₂/Ar) to exclude moisture .
  • Low-Temperature Reactions : Perform acylations at −20°C to slow hydrolysis.
  • Stabilizing Agents : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate desired reactions and reduce side products .

Q. How can regioselectivity challenges in further functionalization (e.g., Suzuki coupling) be addressed?

  • Methodological Answer :
  • Directing Groups : Utilize the methyl group at C5 to guide cross-coupling reactions.
  • Catalytic Systems : Pd(PPh₃)₄ with K₂CO₃ in THF/H₂O promotes selective coupling at the bromine site .
  • Competitive Analysis : Compare coupling yields with/without fluorine (e.g., fluorine’s meta-directing effect may reduce ortho/para competition) .

Q. How should discrepancies in spectroscopic data (e.g., unexpected NMR shifts) be resolved?

  • Methodological Answer :
  • Cross-Validation : Compare experimental data with computational predictions (e.g., ChemDraw NMR simulations) .
  • Isotopic Labeling : Use ¹⁹F NMR to trace fluorine’s electronic impact on adjacent protons.
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguities in substituent positioning .

Data Contradiction Analysis

Q. Conflicting reports on stability under storage: How to determine optimal storage conditions?

  • Methodological Answer :
  • Accelerated Stability Studies : Store samples at varying temperatures (4°C, −20°C, RT) and monitor decomposition via TLC/HPLC over 30 days .
  • Moisture Sensitivity Tests : Compare hydrolysis rates in sealed vs. open vials (humidity-controlled chambers).
  • Literature Cross-Check : Align findings with benzoyl chloride analogs (e.g., 4-Bromobenzoyl chloride degrades faster at RT) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.